molecular formula C9H10N2O B1290326 5-Amino-1-methyl-2-oxoindoline CAS No. 20870-91-1

5-Amino-1-methyl-2-oxoindoline

Cat. No.: B1290326
CAS No.: 20870-91-1
M. Wt: 162.19 g/mol
InChI Key: ZGLUKQQSWABKDH-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-2-oxoindoline: is a heterocyclic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an indoline core with an amino group at the 5-position, a methyl group at the 1-position, and a keto group at the 2-position. Its unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-2-oxoindoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-nitro-1-methyl-2-oxoindoline with reducing agents like palladium on carbon (Pd/C) and hydrogen gas (H₂) can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-methyl-2-oxoindoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in synthetic and medicinal chemistry.

Scientific Research Applications

Chemistry: 5-Amino-1-methyl-2-oxoindoline is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medicinal research, this compound is explored for its potential therapeutic properties. Indoline derivatives have shown promise in the treatment of cancer, microbial infections, and neurological disorders .

Industry: Industrially, this compound is utilized in the production of dyes, pigments, and other fine chemicals. Its role as a building block in organic synthesis makes it valuable for manufacturing various chemical products .

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-2-oxoindoline involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Amino-1-methyl-2-oxoindoline is unique due to the presence of both an amino group and a keto group on the indoline core. This combination allows for versatile chemical modifications and a wide range of applications in various fields .

Properties

IUPAC Name

5-amino-1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLUKQQSWABKDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627603
Record name 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID30627603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20870-91-1
Record name 5-Amino-1,3-dihydro-1-methyl-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20870-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-1-methyl-2-oxoindoline 97%
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Synthesis routes and methods I

Procedure details

The reaction is carried out in methanol. The crude product is further reacted directly in V (5).
[Compound]
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crude product
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0 (± 1) mol
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( 5 )
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a suspension of 1-methyl-5-nitroindolin-2-one (92 mg, 0.48 mmol) in 20 mL MeOH, was Pd(C) (9.2 mg, 10 weight %) added. The round bottom flask was capped with a rubber septum and put under a hydrogen atmosphere. After 18 h the hydrogen gas was evacuated by introducing argon to the round bottom flask. The reaction mixture was filtered through celite. The celite was washed with EtOAc (2×30 ml). The volatiles were evaporated to afford the title compound in quantitative yield.
Quantity
92 mg
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reactant
Reaction Step One
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20 mL
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[Compound]
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Pd(C)
Quantity
9.2 mg
Type
reactant
Reaction Step Two

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